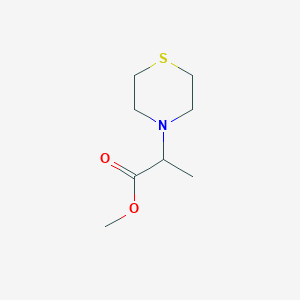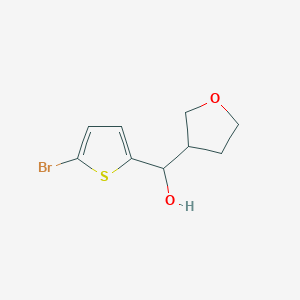
(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol
Übersicht
Beschreibung
“(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol”, also known as BOM, is a synthetic compound. It has a CAS Number of 1250002-49-3 and a molecular weight of 263.16 . The IUPAC name for this compound is (5-bromo-2-thienyl) (tetrahydro-3-furanyl)methanol .
Molecular Structure Analysis
The InChI code for “(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol” is 1S/C9H11BrO2S/c10-8-2-1-7 (13-8)9 (11)6-3-4-12-5-6/h1-2,6,9,11H,3-5H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it useful for constructing more complex molecules. For example, it can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles to create a diverse range of products .
Medicinal Chemistry
In medicinal chemistry, (5-Bromothiophen-2-yl)(oxolan-3-yl)methanol is valuable for the synthesis of molecules with potential pharmacological activities. Its thiophene ring is a common motif in drugs that target central nervous system disorders, while the oxolane ring can be exploited for its bioisosteric properties to improve drug efficacy .
Material Science
The bromothiophene moiety is significant in the field of material science, particularly in the development of organic semiconductors. These materials are crucial for creating flexible electronic devices. The compound’s molecular structure can be incorporated into polymers or small molecules that form the active layer in organic light-emitting diodes (OLEDs) or photovoltaic cells .
Catalysis
(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol can act as a ligand precursor in catalysis. By modifying its structure, researchers can synthesize novel ligands that bind to metal centers, facilitating various catalytic processes. This is particularly useful in the development of environmentally friendly catalytic systems .
Agrochemical Research
The thiophene ring is also found in various agrochemicals. This compound could be used to develop new pesticides or herbicides. Its bromine atom offers a reactive site for coupling reactions, which is a common step in the synthesis of agrochemicals .
Fluorescent Probes
Due to its potential to form conjugated systems, (5-Bromothiophen-2-yl)(oxolan-3-yl)methanol can be used to create fluorescent probes. These probes are essential tools in biochemistry and cell biology for imaging and studying biological processes .
Environmental Chemistry
In environmental chemistry, this compound could be explored for the synthesis of sensors that detect pollutants. The thiophene ring’s sulfur atom can interact with various environmental contaminants, potentially leading to the development of sensitive detection methods .
Nanotechnology
Lastly, (5-Bromothiophen-2-yl)(oxolan-3-yl)methanol can contribute to nanotechnology by serving as a building block for organic nanomaterials. These materials have applications in drug delivery, sensing, and as components in nanoelectronic devices .
Eigenschaften
IUPAC Name |
(5-bromothiophen-2-yl)-(oxolan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c10-8-2-1-7(13-8)9(11)6-3-4-12-5-6/h1-2,6,9,11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKUNJWNLXLSQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C2=CC=C(S2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



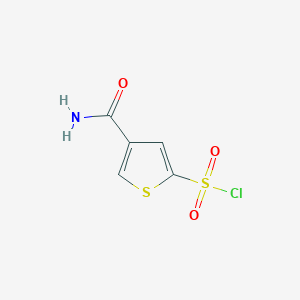
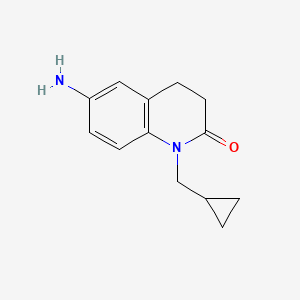
amine](/img/structure/B1526435.png)

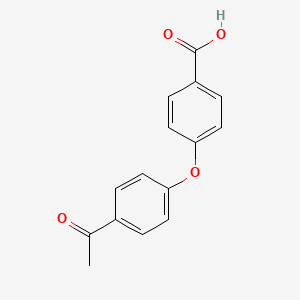
![3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B1526440.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B1526441.png)
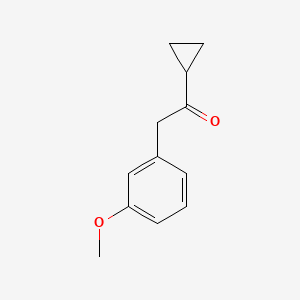

![2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide](/img/structure/B1526444.png)
![N-{[4-(Aminomethyl)phenyl]methyl}acetamide](/img/structure/B1526446.png)

